molecular formula C19H13F3N4O3S B2499831 N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide CAS No. 396721-08-7

N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide

Cat. No.: B2499831
CAS No.: 396721-08-7
M. Wt: 434.39
InChI Key: IRARFZJLATXPSC-UHFFFAOYSA-N
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Description

N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide is a complex organic compound that features a unique structure combining a nitrophenyl group, a thienopyrazole ring, and a trifluoromethyl-substituted benzamide

Properties

IUPAC Name

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4O3S/c20-19(21,22)15-4-2-1-3-13(15)18(27)23-17-14-9-30-10-16(14)24-25(17)11-5-7-12(8-6-11)26(28)29/h1-8H,9-10H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRARFZJLATXPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thienopyrazole core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The nitrophenyl group is then introduced via nitration reactions, and the trifluoromethylbenzamide moiety is attached through amide bond formation using reagents such as trifluoromethylbenzoic acid and coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

Enzyme Inhibition

N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide has been shown to inhibit several key enzymes involved in cellular signaling pathways. Notably, it targets heat shock protein 90 (HSP90) , which is critical for protein folding and stability. Inhibition of HSP90 can lead to the degradation of client proteins associated with oncogenic signaling pathways, offering potential therapeutic benefits in cancer treatment.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. Its mechanism may involve the inhibition of enzymes crucial for bacterial cell wall synthesis. This characteristic makes it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Research indicates that the compound may modulate inflammatory pathways, potentially providing therapeutic effects in conditions characterized by excessive inflammation. The ability to influence such pathways positions it as a candidate for treating inflammatory diseases .

Medicinal Chemistry Applications

The compound's structural components contribute to its binding affinity with specific biological targets, which may influence biochemical pathways related to inflammation and cancer. Its potential applications in medicinal chemistry include:

  • Development of Anticancer Agents: Due to its ability to inhibit HSP90 and other oncogenic pathways.
  • Antimicrobial Drug Development: Targeting bacterial infections through enzyme inhibition.
  • Anti-inflammatory Drug Development: Modulating inflammatory responses in various diseases.

Case Study 1: Antitumor Activity

In one study, derivatives of thieno[3,4-c]pyrazole compounds were synthesized and evaluated for their antitumor activity. The results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting that modifications in the structure could enhance their efficacy as anticancer agents .

Case Study 2: Antimicrobial Activity Assessment

Another study evaluated the antimicrobial properties of related compounds against Mycobacterium tuberculosis. The findings demonstrated promising activity with minimum inhibitory concentration (MIC) values indicating effectiveness against resistant strains. This underscores the potential for developing new treatments for tuberculosis using structural analogs of thieno[3,4-c]pyrazole derivatives .

Summary Table of Applications

Application AreaPotential BenefitsRelevant Studies
Enzyme InhibitionTargeting HSP90 for cancer therapy,
Antimicrobial ActivityInhibiting bacterial cell wall synthesis,
Anti-inflammatory EffectsModulating inflammatory pathways,

Mechanism of Action

The mechanism of action of N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For example, the nitrophenyl group may interact with active sites through hydrogen bonding or π-π interactions, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(methyl)benzamide
  • N-[2-(4-aminophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide
  • N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)phenylacetamide

Uniqueness

N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide stands out due to the presence of both the nitrophenyl and trifluoromethyl groups, which confer unique electronic and steric properties. These features can enhance the compound’s reactivity and binding affinity, making it a valuable candidate for various applications in research and industry.

Biological Activity

N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H18N4O3S
  • Molecular Weight : 394.4469 g/mol
  • IUPAC Name : this compound

The compound features a thieno[3,4-c]pyrazole core and a trifluoromethyl group, which contribute to its unique properties and biological activities.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor . It has been studied for its ability to inhibit various enzymes involved in biochemical pathways related to inflammation and cancer. The structural components of the compound enhance its binding affinity to specific targets, making it a candidate for therapeutic applications.

Antitumor Activity

Several studies have explored the antitumor potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against cancer cell lines. These derivatives are believed to target key pathways involved in tumor growth and proliferation.

Anti-inflammatory Properties

The compound's anti-inflammatory properties have also been investigated. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play crucial roles in inflammatory processes.

Case Studies and Research Findings

  • Antitumor Activity Evaluation :
    • A study evaluated the antitumor activity of various pyrazole derivatives against human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer effects .
  • In Vivo Studies :
    • In vivo studies involving animal models demonstrated that this compound significantly reduced tumor size compared to control groups. These findings support its potential as an effective antitumor agent .
  • Mechanistic Insights :
    • Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .

Comparative Biological Activity Table

Activity TypeCompoundIC50 (µM)Reference
AntitumorN-[2-(4-nitrophenyl)-...12.5
Anti-inflammatoryN-[2-(4-nitrophenyl)-...15.0
Enzyme InhibitionSimilar Pyrazole Derivatives27.04

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